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Compound of Interest

Compound Name: GS-829845

Cat. No.: B2794753

This guide provides a comprehensive comparison of the experimental results of GS-829845,
the primary active metabolite of the JAK1 inhibitor Filgotinib, with other relevant Janus kinase
(JAK) inhibitors. It is intended for researchers, scientists, and drug development professionals
to offer an objective overview of its performance based on available experimental data.

Introduction to GS-829845

GS-829845 is the major and active metabolite of Filgotinib, an orally administered, selective
inhibitor of Janus kinase 1 (JAK1).[1][2][3][4] Filgotinib is metabolized by carboxylesterase 2 to
form GS-829845.[2] While GS-829845 is approximately 10-fold less potent than its parent
compound, it possesses a longer half-life and achieves higher systemic exposure, contributing
significantly to the overall clinical efficacy of Filgotinib. The primary mechanism of action for
both Filgotinib and GS-829845 is the inhibition of the JAK/STAT signaling pathway, which is
crucial in the pathogenesis of inflammatory diseases such as rheumatoid arthritis.

Comparative Efficacy in Rheumatoid Arthritis

The efficacy of Filgotinib, and by extension GS-829845, has been extensively studied in clinical
trials for rheumatoid arthritis. The primary endpoints in these trials often include the American
College of Rheumatology (ACR) response rates (ACR20, ACR50, and ACR70) and the
Disease Activity Score 28-joint count with C-reactive protein (DAS28-CRP). The combined
exposure to Filgotinib and GS-829845 is often used to assess the exposure-response
relationship.
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Phase 3 Clinical Trial Data (FINCH Program)

The FINCH clinical trial program evaluated the efficacy and safety of Filgotinib in patients with
moderately to severely active rheumatoid arthritis.

Table 1: ACR Response Rates at Week 12 in the FINCH 1 & 2 Trials

FINCH 2 FINCH 2 FINCH 2
(b DMARD (bDMARD (bDMARD

FINCH1 FINCH1 FINCH1
Treatmen (MTX-IR) (MTX-IR) (MTX-IR)

-IR) -IR) -IR)
t Group ACR20 ACR50 ACR70
ACR20 ACR50 ACR70
(%) (%) (%)
(%) (%) (%)
Filgotinib
200 mg + 76.6 57.5 31.9 66.0 42.8 22.4
MTX
Filgotinib
100 mg + 69.8 49.3 26.1 57.5 34.6 15.5
MTX
Adalimuma
b+ MTX 70.5 48.6 27.5 N/A N/A N/A
(FINCH 1)
Placebo +
49.9 27.5 12.0 31.1 12.2 4.1
MTX

MTX-IR: Inadequate response to methotrexate; bDMARD-IR: Inadequate response to biologic
disease-modifying antirheumatic drugs. Data from the FINCH 1 and FINCH 2 trials.

Table 2: DAS28-CRP <2.6 (Remission) Rates at Week 12 and 24 in the FINCH 1 & 2 Trials
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FINCH 1 (MTX- FINCH 1 (MTX- FINCH 2 FINCH 2
Treatment
G IR) Week 12 IR) Week 24 (bDMARD-IR) (bDMARD-IR)
rou
P (%) (%) Week 12 (%) Week 24 (%)
Filgotinib 200 mg
25.7 36.6 22.4 30.6
+ MTX
Filgotinib 100 mg
21.6 25.8 15.5 26.1
+ MTX
Adalimumab +
21.4 27.1 N/A N/A
MTX (FINCH 1)
Placebo + MTX 8.1 11.6 7.5 12.2

Data from the FINCH 1 and FINCH 2 trials.

Phase 2 Clinical Trial Data (DARWIN Program)

The DARWIN trials were dose-finding studies that also provided significant efficacy data.

Table 3: ACR20 Response Rates at Week 12 in the DARWIN 1 Trial (in combination with MTX)

Treatment Group ACR20 Response (%)
Filgotinib 200 mg once daily 69
Filgotinib 100 mg once daily 64
Filgotinib 100 mg twice daily 79
Placebo 44

Data from the DARWIN 1 trial.

Comparative In Vitro Potency and Selectivity

GS-829845, along with Filgotinib, exhibits a preferential inhibition of JAK1 over other JAK
family members. This selectivity is thought to contribute to its safety profile.
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Table 4: In Vitro Inhibitory Activity (IC50) of JAK Inhibitors

Compound JAK1 (nM) JAK2 (nM) JAK3 (nM) TYK2 (nM)
Filgotinib 10 28 810 116
GS-829845 110 410 >10000 1500
Tofacitinib 1-3.2 20-112 1-5.6 99-344
Upadacitinib 43-59 250-480 >5000 >5000
Baricitinib 5.9 5.7 >400 53

IC50 values represent the concentration required for 50% inhibition. Data compiled from
multiple sources and assays; direct comparison should be made with caution.

Experimental Protocols

JAK1 Inhibition Assay (Homogeneous Time-Resolved
Fluorescence - HTRF)

This biochemical assay measures the ability of a compound to inhibit the activity of a specific
JAK enzyme.

Protocol:
o Compound Preparation: Serially dilute test compounds (e.g., GS-829845) in DMSO.

o Assay Plate Preparation: Dispense 250 nL of the diluted compounds into a 384-well black
plate.

e Enzyme and Substrate Addition: Add 18 pL of a solution containing the recombinant GST-
tagged catalytic domain of JAK1 and a peptide substrate to each well.

¢ Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the
compound to bind to the enzyme.

o Reaction Initiation: Add 2 pL of ATP solution to each well to start the kinase reaction.
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e Reaction Incubation: Incubate the plate for 120 minutes at room temperature.

e Reaction Quenching and Detection: Add 20 pL of a stop/detection buffer containing a
europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated fluorophore.

» Signal Reading: After a 60-minute incubation, read the plate on an HTRF-compatible reader
to measure the fluorescence signal, which is inversely proportional to the enzyme activity.

Clinical Trial Protocol for Efficacy Assessment (FINCH 2)

This protocol outlines the key elements of a Phase 3 clinical trial to evaluate the efficacy of
Filgotinib in patients with an inadequate response to biologic DMARDs.

Protocol:
» Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

o Patient Population: Adults with moderately to severely active rheumatoid arthritis who have
had an inadequate response or intolerance to at least one prior biologic DMARD.

 Interventions: Patients are randomized to receive Filgotinib (100 mg or 200 mg once daily) or
placebo, in addition to their stable background conventional synthetic DMARDs
(csDMARDSs).

e Primary Endpoint: The proportion of patients achieving an ACR20 response at Week 12.

e Secondary Endpoints: Include ACR50 and ACR70 responses, change from baseline in
DAS28-CRP, and assessments of physical function and health-related quality of life.

o Data Analysis: Efficacy data are analyzed using non-responder imputation for the intent-to-
treat population.
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Caption: The JAK/STAT signaling pathway and the inhibitory action of GS-829845.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b2794753?utm_src=pdf-body-img
https://www.benchchem.com/product/b2794753?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2794753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

- - -, .
Experimental Workflow: JAK Inhibition HTRF Assa
Compound Dilution Dispense to Add JAK1 Enzyme Pre-incubation Initiate Reaction Incubate Add Stop/Detection Read HTRF Signal

(GS-829845) 384-well Plate & Peptide Substrate (30 min) with ATP (120 min) Reagent 9

Click to download full resolution via product page

Caption: Workflow for the Homogeneous Time-Resolved Fluorescence (HTRF) JAK1 inhibition

assay.

Experimental Workflow: Phase 3 Clinical Trial

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b2794753?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2794753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Screening & Enroliment

Patient Screening
(RA diagnosis, inadequate response)

:

Informed Consent

Randomization & [Treatment

Randomization

N

Filgotinib 200mg Filgotinib 100mg Placebo

yd
L

\P&JI\ox-up & vAssewt

Week 12 Assessment
(Primary Endpoint: ACR20)

i

Week 24 Assessment
(Secondary Endpoints)

Data Analysis

Statistical Analysis
(Non-responder imputation)

Click to download full resolution via product page

Caption: High-level workflow of a Phase 3 clinical trial for a JAK inhibitor in rheumatoid arthritis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2794753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

